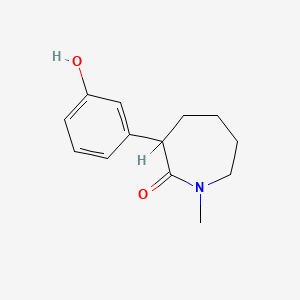

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

概述

描述

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, also known by its CAS number 71592-44-4, is a compound belonging to the azepane family, characterized by its unique seven-membered ring structure containing one nitrogen atom. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- CAS Number : 71592-44-4

The structure of this compound includes a hydroxyphenyl group, which is significant for its biological activity. The presence of the nitrogen atom in the azepane ring contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colorectal and ovarian cancer cells. For instance, derivatives of related compounds have shown IC50 values in the sub-micromolar range, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | HCT116 (Colorectal) | 0.5 |

| Compound 12 | SKOV-3 (Ovarian) | 0.7 |

These findings suggest that hexahydro derivatives may induce apoptosis and disrupt cell cycle progression in cancer cells, potentially through the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have indicated that compounds within this class can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the hydroxyphenyl group plays a crucial role in interacting with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to modulation of various biological processes, including apoptosis and oxidative stress response .

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of hexahydro compounds to optimize their biological activities. For example, modifications in the azepane structure have resulted in enhanced potency against cancer cell lines .

Case Study Example : A study evaluated a series of hydrazide-based compounds linked to azepane structures, revealing that certain modifications led to improved cytotoxicity compared to their predecessors. This highlights the importance of structural variations in enhancing biological efficacy .

科学研究应用

Pharmacological Applications

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one exhibits several pharmacological activities:

- Analgesic Properties : Similar compounds have shown analgesic effects, making this derivative a candidate for pain management therapies. Research indicates that derivatives of hexahydroazepines possess significant analgesic activity .

- Antimicrobial Activity : Preliminary studies suggest that related compounds demonstrate antibacterial and antifungal activities. The structure's hydroxyphenyl group may enhance interaction with microbial targets .

- Neuropharmacological Effects : The azepine structure is known for its potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry examined various hexahydroazepine derivatives for analgesic efficacy. Among these, this compound exhibited promising results comparable to established analgesics like meptazinol .

Case Study 2: Antimicrobial Screening

Research conducted on the antimicrobial properties of synthesized azepine derivatives revealed that compounds with similar structures to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the hydroxy group was critical for enhancing antibacterial activity .

Table 1: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| Bromination in dichloromethane | 88 | |

| Reaction with Grignard reagent | Variable | |

| Aromatization reactions | High |

Table 2: Pharmacological Activities

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including azepine ring formation via cyclization of amino alcohols or ketones. For example, azepinone derivatives are often synthesized using reductive amination or intramolecular cyclization under acidic conditions. Optimizing reaction parameters (e.g., temperature, catalyst loading) and intermediate purification (e.g., column chromatography) can improve yields. Structural analogs in the evidence highlight the use of hexahydroazepine cores coupled with hydroxyphenyl groups via Friedel-Crafts alkylation or nucleophilic substitution .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks such as the methyl group (~1.3–1.5 ppm) and aromatic protons (~6.7–7.2 ppm for the 3-hydroxyphenyl moiety). and emphasize the use of high-purity samples and deuterated solvents to resolve overlapping signals.

- Mass Spectrometry : Confirm the molecular ion peak (expected m/z ~249 for C₁₄H₁₉NO₃) and fragmentation patterns. GC-MS or LC-MS with electrospray ionization (ESI) is recommended for accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Refer to GHS classifications ():

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust/aerosols or OV/AG filters for vapors.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion. Maintain proper ventilation and avoid drainage contamination .

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability data () indicate no hazardous decomposition under recommended conditions. Monitor for color changes or precipitation, which may indicate hydrolysis or oxidation.

Advanced Research Questions

Q. How can researchers resolve structural isomerism or stereochemical ambiguity in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- X-ray Crystallography : highlights SHELX programs for crystal structure refinement. Co-crystallization with resolving agents (e.g., tartaric acid derivatives) may aid in obtaining diffraction-quality crystals .

Q. What methodologies are suitable for analyzing in vitro toxicity and mechanism of action?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK-293).

- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to assess oxidative stress. classifies acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting prioritization of cell viability endpoints .

Q. How can computational tools (e.g., molecular docking) predict biological targets for this compound?

- Methodological Answer :

- Target Prediction : Use SwissTargetPrediction or AutoDock Vina to screen against databases like PDB.

- Binding Affinity : Optimize force fields (AMBER/CHARMM) for azepinone ring flexibility. ’s benzoxazepine analogs demonstrate relevance to CNS targets, suggesting serotonin or dopamine receptors as plausible candidates .

Q. What strategies mitigate discrepancies in experimental data across studies (e.g., conflicting toxicity results)?

- Methodological Answer :

属性

IUPAC Name |

3-(3-hydroxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h4-6,9,12,15H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNKFKLIUOMAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992144 | |

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71592-44-4 | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。